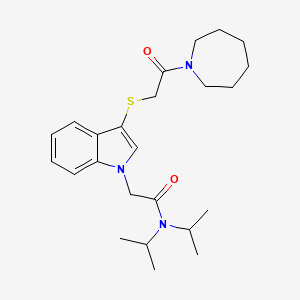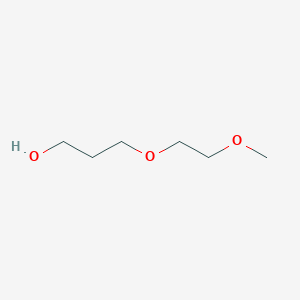
2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide is a synthetic organic compound known for its complex molecular structure. It finds applications in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide involves multiple steps, typically starting with the preparation of key intermediates. For example, the synthesis may begin with the formation of an azepane derivative through a nucleophilic substitution reaction. This intermediate can then be coupled with an indole moiety using a thiol-ether linkage, followed by acylation to introduce the N,N-diisopropylacetamide group. Reaction conditions such as temperature, solvent, and catalysts are crucial for each step to achieve high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the synthetic route to minimize cost and maximize efficiency. This includes the use of automated synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography. The choice of solvents and reagents is also optimized to ensure safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound's reactivity and potential biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms, potentially altering the compound's pharmacological properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, enabling the introduction or exchange of different functional groups.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions need to be carefully controlled to prevent unwanted side reactions and degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction might produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with altered biological activities.
Wissenschaftliche Forschungsanwendungen
2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide is extensively studied in various scientific domains:
Chemistry: As a versatile intermediate in organic synthesis, it is used to construct more complex molecules.
Biology: Its potential interactions with biological targets make it a candidate for studying biochemical pathways.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: In the industrial sector, it could be used in the development of new materials or as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and thus influencing various biochemical pathways. The exact targets and pathways depend on the specific biological context and the structural characteristics of the compound.
Vergleich Mit ähnlichen Verbindungen
When comparing 2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide with similar compounds, its uniqueness lies in its specific structural features, such as the azepane ring and the indole moiety connected through a thiol-ether linkage. Similar compounds may include other indole derivatives, thiol-ether linked molecules, or compounds containing azepane rings, each with distinct properties and applications.
Eigenschaften
IUPAC Name |
2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2S/c1-18(2)27(19(3)4)23(28)16-26-15-22(20-11-7-8-12-21(20)26)30-17-24(29)25-13-9-5-6-10-14-25/h7-8,11-12,15,18-19H,5-6,9-10,13-14,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUNQCMDVAJJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride](/img/structure/B2990662.png)
![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2990664.png)


![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2990668.png)

![N-(2,4-dimethoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/new.no-structure.jpg)
![2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine](/img/structure/B2990675.png)
![1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2990676.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2990679.png)
![N-[1-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2990681.png)



